5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Description
The compound 5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid is a thiopyrano[4,3-c]pyrazole derivative featuring a fused bicyclic system with a sulfone (dioxo) group at the 5-position, an isopropyl substituent at the 2-position, and a carboxylic acid at the 3-position.
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-6(2)12-9(10(13)14)7-5-17(15,16)4-3-8(7)11-12/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
NYEUCLUEJMJCPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CS(=O)(=O)CCC2=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Derivatives as Precursors
Condensation of Hydrazines with α-Ketoesters or α-Diketones:
The initial step involves condensing hydrazine derivatives with α-ketoesters such as ethyl acetoacetate or related compounds to form pyrazole rings.- Reaction Conditions: Reflux in ethanol or acetic acid with acid or base catalysis.
- Catalysts: Typically, acetic acid or hydrochloric acid catalyzes the cyclization.
Hydrolysis to Carboxylic Acids:
The ester groups are hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids, which serve as key intermediates.
Construction of the Thiopyrano Ring System
Reaction of Pyrazole Derivatives with Sulfur-Containing Reagents:
The formation of the thiopyrano ring involves cyclization of pyrazole derivatives with sulfur donors such as thiourea, thioacetamide, or cyclic thiones.Use of Cyclic Thiones:
Reagents like 2-thioxo-4-thiazolidinone derivatives are reacted with pyrazole aldehydes or ketones under reflux in acetic acid or ethanol to facilitate ring closure.
A multicomponent reaction involving 5-aminopyrazoles, arylaldehydes, and cyclic ketones in acetic acid with ammonium acetate yields fused thiopyrano-pyridine derivatives with high efficiency (72-80%) at elevated temperatures (~80°C).
The synthesis of thiopyrano[4,3-c]pyrazole derivatives can be achieved via multicomponent reactions in solvents like acetic acid, often under microwave (MW) irradiation or conventional heating, which enhances reaction rates and yields.
Introduction of the Propan-2-yl Group
Alkylation of Pyrazole or Ring-Closing Precursors:
The isopropyl group can be introduced through alkylation reactions using isopropyl halides or via Friedel-Crafts alkylation on aromatic intermediates.Reactions with Propan-2-yl Halides:
Under basic conditions, the pyrazole nitrogen or aromatic ring can undergo nucleophilic substitution with isopropyl halides to install the propane-2-yl substituent.
- Although specific methods for the isopropyl substitution in this compound are scarce, analogous procedures in pyrazole chemistry suggest that alkylation with isopropyl bromide or chloride in the presence of bases like potassium carbonate in polar aprotic solvents (DMF, DMSO) is effective.
Final Functionalization to Obtain the Carboxylic Acid
- Oxidation or Hydrolysis:
The terminal step involves oxidizing or hydrolyzing ester intermediates to the free acid.- Oxidation: Using strong oxidants such as potassium permanganate or chromium-based reagents.
- Hydrolysis: Acidic or basic hydrolysis under reflux conditions.
- Hydrolysis of ester intermediates in aqueous acid or base provides the carboxylic acid functionality, although controlling over-oxidation or side reactions remains challenging.
Challenges and Optimization Strategies
| Challenge | Solution / Optimization |
|---|---|
| Low yields in hydrolysis | Use controlled hydrolysis conditions, optimize pH and temperature |
| Difficult purification | Employ advanced chromatographic techniques, recrystallization from suitable solvents |
| Toxic reagents and environmental concerns | Use greener solvents like water or ionic liquids, microwave-assisted synthesis |
| Ring closure efficiency | Utilize microwave irradiation or catalysts like TFA to accelerate cyclization |
Summary of the Synthesis Pathway
| Step | Reaction | Reagents / Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Formation of pyrazole core | Hydrazine + α-ketoester | Reflux in ethanol/acetic acid |
| 2 | Hydrolysis of ester | Acidic or basic hydrolysis | Moderate to high yield, purification challenging |
| 3 | Construction of thiopyrano ring | Pyrazole derivative + sulfur reagent | Reflux in acetic acid, MW methods improve yield |
| 4 | Introduction of isopropyl group | Alkylation with isopropyl halide | Base in DMSO/DMF, optimized for selectivity |
| 5 | Final oxidation/hydrolysis | Oxidants or acids | To yield the free carboxylic acid |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The carboxylic acid group enables classic acyl substitution reactions. Key transformations include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Methanol/H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester derivative | 72–85% | |
| Amidation | Thionyl chloride (SOCl<sub>2</sub>), followed by amines | Primary/secondary amides | 65–90% |
Mechanistic Insight : Activation of the carboxyl group via SOCl<sub>2</sub> forms a reactive acyl chloride intermediate, facilitating nucleophilic attack by alcohols or amines.
Ring-Opening Reactions
The thiopyrano ring undergoes cleavage under specific conditions:
-
Basic Hydrolysis :
Treatment with NaOH (10% aq.) at 80°C results in ring opening to yield 3-(propan-2-yl)-5-sulfopyrazole-4-carboxylic acid .-
Key Factor : The electron-withdrawing 5,5-dioxo group enhances electrophilicity at the sulfur atom, promoting nucleophilic attack by hydroxide.
-
-
Reductive Ring Opening :
Using NaBH<sub>4</sub> in ethanol selectively reduces the thiopyrano ring, forming dihydropyrazole-sulfonic acid derivatives (confirmed via <sup>1</sup>H NMR).
Cyclization and Heterocycle Formation
The compound participates in annulation reactions to construct fused heterocycles:
Example : Reaction with isatin under ultrasound irradiation forms spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] scaffolds, leveraging the nucleophilicity of the pyrazole NH group .
Oxidation and Functionalization
-
Side-Chain Oxidation :
The propan-2-yl group undergoes oxidation with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> to form a ketone derivative (5,5-dioxo-2-acetyl-6,7-dihydro-4H-thiopyrano... ). -
Sulfur Oxidation :
Further oxidation of the sulfone moiety with H<sub>2</sub>O<sub>2</sub>/AcOH is not observed, indicating the 5,5-dioxo group represents the maximally oxidized state.
Electrophilic Aromatic Substitution
The pyrazole ring directs electrophiles to the C-4 position:
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hours | 4-Nitro-pyrazole derivative | >95% C-4 |
| Br<sub>2</sub>/FeBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, RT | 4-Bromo-pyrazole analogue | >90% C-4 |
Structural Influence : The thiopyrano ring's electron-withdrawing effect deactivates the pyrazole, favoring substitution at the most activated position (C-4).
Coordination Chemistry
The carboxylic acid and sulfone groups act as ligands for metal ions:
-
Complexation with Cu(II) in aqueous ethanol forms a 1:2 metal-ligand complex (confirmed by UV-Vis and ESR spectroscopy).
-
Applications include catalysis in oxidation reactions and potential antimicrobial activity.
Scientific Research Applications
5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional group compatibility.
Mechanism of Action
The mechanism of action of 5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The target compound is distinguished by its 5,5-dioxo (sulfone) group, which replaces the sulfur atom in the thiopyran ring of non-oxidized analogs. This modification significantly alters physicochemical properties such as solubility, acidity, and stability. Below is a comparative analysis with three analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Impact of Structural Features
Sulfone vs. Thioether: The 5,5-dioxo group in the target compound increases polarity and acidity (lower pKa) compared to non-oxidized analogs like the compound in .
Substituent Effects: The isopropyl group (vs. Carboxylic acid (vs. ester in ) increases hydrophilicity and may facilitate salt formation for drug formulation.
Backbone Differences: The pyrano[4,3-c]pyrazole in lacks sulfur, reducing electron-withdrawing effects compared to thiopyrano derivatives.
Challenges and Limitations
- Data Gaps : Direct experimental data (e.g., crystallographic, biological) for the target compound are absent in the evidence. Predictions are based on analogs.
- Synthetic Complexity : Introducing the sulfone group requires controlled oxidation, which may complicate scalability .
Biological Activity
5,5-Dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound with potential biological applications. Its unique structural features suggest various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure contains a thiopyrano ring and a pyrazole moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Another critical area of investigation is the anti-inflammatory potential of this compound. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a significant role in inflammation and pain pathways. A study found that similar compounds reduced inflammatory markers in animal models .
Anticancer Properties
The anticancer activity of pyrazole derivatives has gained attention in recent years. Research demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways . This effect suggests potential for development as an anticancer agent.
Case Studies
- Study on Antimicrobial Activity : In a comparative study, various pyrazole derivatives were tested against Pseudomonas aeruginosa. The results indicated that certain modifications in the chemical structure enhanced antimicrobial efficacy .
- Anti-inflammatory Model : An animal model was used to evaluate the anti-inflammatory effects of this compound. The compound significantly reduced edema and inflammatory cytokines compared to control groups .
- Cancer Cell Line Study : A recent investigation into the effects of this compound on human breast cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis more effectively than traditional chemotherapeutic agents .
Data Tables
Q & A
Q. What safety protocols should be prioritized when handling 5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid in laboratory settings?
Methodological Answer:
- Adhere to R36/37/38 risk guidelines (irritation to eyes, respiratory system, and skin) by using PPE (gloves, goggles, lab coats) and working in fume hoods.
- Follow S26-S36/37/39 safety phrases: rinse contaminated skin immediately, avoid inhalation, and ensure proper ventilation.
- Implement waste disposal protocols for reactive heterocyclic compounds, including neutralization and segregated storage for hazardous byproducts .
- For lab courses or initial research, ensure 100% compliance with safety exams covering chemical hygiene plans, as mandated for courses below 698-level .
Q. How can Design of Experiments (DoE) principles optimize the synthesis of this compound?
Methodological Answer:
- Apply statistical DoE to minimize trial-and-error approaches. Use factorial designs (e.g., 2^k or 3^k) to screen critical variables (e.g., temperature, solvent polarity, catalyst loading).
- For reaction optimization, employ response surface methodology (RSM) to model nonlinear relationships between inputs (e.g., reaction time, stoichiometry) and outputs (yield, purity).
- Reference ICReDD’s integration of computational reaction path searches with experimental validation to narrow optimal conditions .
Q. What analytical techniques are most effective for characterizing its structural and functional properties?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the thiopyrano-pyrazole scaffold and substituent positions.
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns.
- FT-IR spectroscopy : Identify carbonyl (C=O, ~1700 cm) and sulfonyl (S=O, ~1150–1300 cm) functional groups.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for stability studies (analogous to structural analyses in ).
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates in reactions like nucleophilic substitutions or cycloadditions.
- Integrate reaction path search algorithms (e.g., GRRM or AFIR) to explore potential energy surfaces and identify low-energy pathways .
- Validate computational predictions with kinetic isotopic effect (KIE) studies or in situ spectroscopic monitoring (e.g., ReactIR).
Q. What reactor design considerations are critical for scaling up its synthesis?
Methodological Answer:
- Classify under CRDC RDF2050112 (reaction fundamentals and reactor design):
- Batch vs. flow reactors : Assess scalability of exothermic steps (e.g., cyclization) using flow systems with precise temperature control.
- Membrane separation (CRDC RDF2050104): Integrate in situ purification for intermediates to minimize downstream processing.
- Use computational fluid dynamics (CFD) to model mass transfer limitations in heterogeneous reactions .
Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or yield inconsistencies)?
Methodological Answer:
- Apply ICReDD’s feedback loop : Feed experimental outliers (e.g., low yields) back into computational models to refine reaction parameters.
- Perform sensitivity analysis to identify variables with high uncertainty contributions.
- Cross-validate using orthogonal techniques (e.g., GC-MS for impurity profiling vs. HPLC for purity assessment) .
Q. What strategies enable comparative reactivity studies with structural analogs (e.g., pyrano-pyrazole derivatives)?
Methodological Answer:
- Comparative DFT studies : Calculate Fukui indices or molecular electrostatic potentials (MEPs) to predict electrophilic/nucleophilic sites.
- Cross-reactivity assays : Test analogs (e.g., ethyl 5-methyl-3,6-dioxo-1-phenyl-2H-pyrano[2,3-c]pyrazole-4-carboxylate ) under identical conditions to assess substituent effects.
- Use Hammett plots to correlate electronic effects of substituents (σ values) with reaction rates .
Methodological Notes
- Data tables (example):
| Parameter | Optimal Range | Method |
|---|---|---|
| Reaction Temperature | 60–80°C | DoE (RSM) |
| Catalyst Loading | 5–10 mol% | DFT-validated screening |
| Solvent Polarity (ET30) | 40–50 kcal/mol | Kamlet-Taft analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
